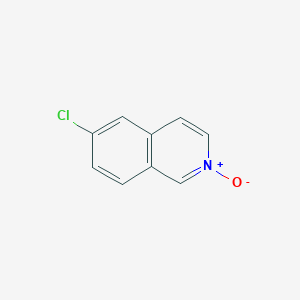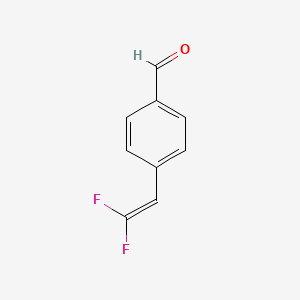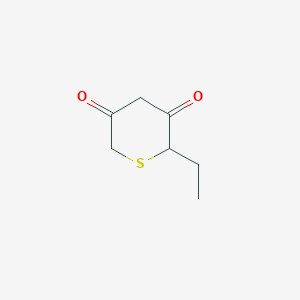
4-phenylcyclopentane-1,2-dione
Descripción general
Descripción
4-Phenylcyclopentane-1,2-dione is an organic compound with the molecular formula C11H10O2 . It is a derivative of cyclopentanedione, which is an organic compound with the formula (CH2)3(CO)2 .
Synthesis Analysis
The synthesis of this compound involves several steps. The compound was first prepared by base-induced condensation of diethylglutarate with diethyloxalate, followed by hydrolysis of the resulting diketodiester followed by decarboxylation . Further details about the synthesis process can be found in the relevant papers .Molecular Structure Analysis
The molecular structure of this compound is characterized by a cyclopentane ring with two carbonyl groups at the 1 and 2 positions and a phenyl group at the 4 position . The InChI code for this compound is 1S/C11H10O2/c12-10-6-9(7-11(10)13)8-4-2-1-3-5-8/h1-5,9H,6-7H2 .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 174.2 .Aplicaciones Científicas De Investigación
Chemical Isosteres and Drug Design
4-Phenylcyclopentane-1,2-dione and related cyclopentane-diones are explored as bio-isosteres, particularly as substitutes for the carboxylic acid functional group in drug molecules. The acidity, hydrogen bonding, and tautomerism of these diones are similar to carboxylic acids, making them potential alternatives in drug design. For instance, cyclopentane-1,3-dione derivatives have been studied as potent thromboxane A2 receptor antagonists, highlighting their application in medicinal chemistry for designing new drugs with enhanced stability and specific biological interactions (Ballatore et al., 2011) (Ballatore et al., 2014).
Synthesis and Catalysis
The compound has also been a subject of interest in synthesis and catalysis studies. It has been investigated in the context of its unique chemical behavior during nitration reactions and as a ligand in metal-organic frameworks. These studies provide insights into the chemical versatility of this compound and its potential applications in creating complex chemical structures and catalysis (Kopylovich et al., 2011).
Polymer and Fuel Synthesis
Furthermore, derivatives of cyclopentane-diones, like cyclopentane-1,3-diol, have been investigated for their potential as building blocks in polymer and fuel synthesis. This research demonstrates the importance of these compounds in industrial applications, potentially offering new pathways for the synthesis of bio-based materials (van Slagmaat et al., 2021).
Heterocyclic Chemistry and Organic Reactions
In the field of heterocyclic chemistry, this compound is involved in various organic reactions, contributing to the synthesis of complex organic compounds. Studies have explored its reactivity and the conditions under which it can undergo transformations, making it a valuable compound in synthetic organic chemistry (Das et al., 2016) (Kiselev et al., 2015).
Mecanismo De Acción
Target of Action
It’s known that similar compounds interact with primary aromatic amines
Mode of Action
The mode of action of 4-phenylcyclopentane-1,2-dione involves its interaction with primary aromatic amines . This interaction leads to the formation of dianilides, which further cyclize to form cyclopenta[1,2-c:4,3-c′]diquinolines . The specifics of this interaction and the resulting changes at the molecular level are subject to ongoing research.
Biochemical Pathways
The compound’s interaction with primary aromatic amines suggests that it may influence pathways involving these amines .
Result of Action
The formation of cyclopenta[1,2-c:4,3-c′]diquinolines from its interaction with primary aromatic amines suggests potential effects on cellular processes involving these compounds .
Propiedades
IUPAC Name |
4-phenylcyclopentane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-10-6-9(7-11(10)13)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKXYMCDNZRKPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C1=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B6618957.png)












